N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a benzodioxol-5-yl group linked via an acetamide bridge to a 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl moiety. Its synthesis typically involves condensation reactions, such as refluxing intermediates with catalysts like pyridine and zeolite (Y-H) under controlled conditions . Structural characterization relies on tools like SHELXL for crystallographic refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-22-16(11-4-6-18-7-5-11)20-21-17(22)26-9-15(23)19-12-2-3-13-14(8-12)25-10-24-13/h2-8H,9-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVCXIJYPQLZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Coupling Reactions: The benzodioxole and triazole intermediates are coupled using a suitable linker, such as an acetamide group, under controlled conditions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It can modulate the activity of specific receptors, influencing signal transduction pathways and cellular responses.
Pathway Interference: The compound may interfere with key biochemical pathways, leading to alterations in cellular metabolism and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key analogues differ in substituents on the triazole ring and aromatic groups:
Key Observations :
- Pyridine Position : The target compound’s pyridin-4-yl group (vs. pyridin-3-yl in ) may alter binding orientation in biological targets.
- Substituent Effects : Methyl/ethyl groups on the triazole influence steric hindrance, while halogens (e.g., Cl in ) modulate electronic properties.
- Benzodioxol vs. Furan : The benzodioxol group in the target compound provides greater aromaticity and stability compared to furan derivatives .
Antiproliferative Activity
Hydroxyacetamide derivatives with phenyl or hydroxyphenyl substituents (e.g., FP1-12 in ) exhibit IC₅₀ values in the micromolar range against cancer cell lines.
Anti-Exudative Activity
In rat models, furan-2-yl triazole derivatives (e.g., ) showed 60-75% inhibition of inflammation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s benzodioxol group could prolong metabolic half-life, but its anti-exudative potency remains untested in available studies .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural components, including a benzodioxole ring, a triazole ring, and a pyridine moiety. This compound has garnered attention in pharmacological studies due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.
The molecular formula of this compound is , with a molecular weight of approximately 356.40 g/mol. The compound exhibits various functional groups that contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in cancer cell proliferation and survival pathways. The mechanism likely involves binding to active sites on these proteins, thereby modulating their activity and leading to downstream effects such as cell cycle arrest and apoptosis.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. For instance:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines. In vitro assays revealed that it can reduce cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 | 0.3 | MEK1/2 inhibition |
| MOLM13 | 1.2 | MEK1/2 inhibition |
This data suggests that the compound effectively inhibits the proliferation of acute biphenotypic leukemia cells through the down-regulation of key signaling pathways like ERK1/2 .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Phospholipase A2 : Inhibition studies indicated that this compound can effectively inhibit lysosomal phospholipase A2 activity at concentrations relevant for therapeutic applications .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on Acute Leukemia : A study involving MV4-11 cells demonstrated that treatment with the compound led to significant reductions in cell proliferation and induced apoptosis through caspase activation.
- Xenograft Models : In vivo studies using xenograft models showed that the administration of this compound resulted in tumor growth inhibition compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
